

# A Technical Guide to the Spectroscopic Profile of 2-Methyltetrahydrofuran-2-carbonitrile

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## Compound of Interest

Compound Name: 2-Methyltetrahydrofuran-2-carbonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyltetrahydrofuran-2-carbonitrile** ( $C_6H_9NO$ , Molar Mass: 111.14 g/mol).<sup>[1][2]</sup> Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a combination of reported data, predicted spectroscopic characteristics based on its structural analogue, 2-methyltetrahydrofuran, and detailed experimental protocols for its synthesis and characterization.

## Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic values for **2-Methyltetrahydrofuran-2-carbonitrile** and its parent compound, 2-methyltetrahydrofuran, for comparative analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1H$ NMR (Proton NMR)

Predicting the  $^1H$  NMR spectrum for **2-Methyltetrahydrofuran-2-carbonitrile** involves considering the structure of 2-methyltetrahydrofuran and the influence of the nitrile group at the C2 position. The proton at C2 in 2-methyltetrahydrofuran is absent in the carbonitrile derivative.

The electron-withdrawing nature of the nitrile group is expected to deshield the neighboring protons, causing a downfield shift.

Compound	Proton Assignment	Chemical Shift ( $\delta$ ) ppm (Predicted/Observed )	Multiplicity
2-Methyltetrahydrofuran-2-carbonitrile	-CH <sub>3</sub> (C2)	~1.5 - 1.7	Singlet
	-CH <sub>2</sub> - (C3)	~2.0 - 2.3	Multiplet
	-CH <sub>2</sub> - (C4)	~1.8 - 2.1	Multiplet
	-CH <sub>2</sub> -O- (C5)	~3.8 - 4.1	Multiplet
2-Methyltetrahydrofuran	-CH- (C2)	3.94	Multiplet
	-CH <sub>3</sub> (C2)	1.23	Doublet
	-CH <sub>2</sub> - (C3)	1.89, 1.41	Multiplet
	-CH <sub>2</sub> - (C4)	1.99	Multiplet
	-CH <sub>2</sub> -O- (C5)	3.89, 3.71	Multiplet

Observed data for 2-Methyltetrahydrofuran is from various sources. Predicted data for the carbonitrile is based on analogous structures.

### <sup>13</sup>C NMR (Carbon NMR)

The introduction of a nitrile group at C2 will significantly shift the C2 carbon signal downfield. The nitrile carbon itself will appear in the characteristic region for nitriles. Other carbons in the ring will experience smaller shifts.

Compound	Carbon Assignment	Chemical Shift ( $\delta$ ) ppm (Predicted/Observed)
2-Methyltetrahydrofuran-2-carbonitrile	-C-CN (C2)	~70 - 80
	-CN	~118 - 125
	-CH <sub>3</sub> (C2)	~25 - 30
	-CH <sub>2</sub> - (C3)	~35 - 40
	-CH <sub>2</sub> - (C4)	~25 - 30
	-CH <sub>2</sub> -O- (C5)	~65 - 70
2-Methyltetrahydrofuran	-CH- (C2)	75.3
	-CH <sub>3</sub> (C2)	21.5
	-CH <sub>2</sub> - (C3)	35.1
	-CH <sub>2</sub> - (C4)	25.8
	-CH <sub>2</sub> -O- (C5)	67.5

Observed data for 2-Methyltetrahydrofuran is from various sources. Predicted data for the carbonitrile is based on analogous structures and known chemical shifts for nitrile groups.[\[3\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Methyltetrahydrofuran-2-carbonitrile** is expected to show a characteristic peak for the nitrile group, which is absent in 2-methyltetrahydrofuran.

Compound	Functional Group	Vibrational Mode	Wavenumber (cm <sup>-1</sup> ) (Predicted/Observed)	Intensity
2-Methyltetrahydrofuran-2-carbonitrile	C≡N	Stretch	~2240 - 2260	Medium, Sharp
C-H (alkane)	Stretch	~2850 - 3000	Strong	
C-O (ether)	Stretch	~1050 - 1150	Strong	
2-Methyltetrahydrofuran	C-H (alkane)	Stretch	2850 - 3000	Strong
C-O (ether)	Stretch	1050 - 1150	Strong	

Observed data for 2-Methyltetrahydrofuran is from various sources.[4] Predicted data for the carbonitrile is based on characteristic IR absorption frequencies.[5][6]

## Mass Spectrometry (MS)

The mass spectrum of **2-Methyltetrahydrofuran-2-carbonitrile** is expected to show a molecular ion peak corresponding to its molecular weight.

Compound	m/z (Predicted/Observed)	Assignment
2-Methyltetrahydrofuran-2-carbonitrile	111	[M] <sup>+</sup> (Molecular Ion)
96	[M - CH <sub>3</sub> ] <sup>+</sup>	
84	[M - HCN] <sup>+</sup>	
2-Methyltetrahydrofuran	86	[M] <sup>+</sup> (Molecular Ion)
71	[M - CH <sub>3</sub> ] <sup>+</sup>	
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or [CH <sub>3</sub> CO] <sup>+</sup>	

Observed data for 2-Methyltetrahydrofuran is from various sources.[\[7\]](#)[\[8\]](#) Predicted fragmentation for the carbonitrile is based on common fragmentation patterns.[\[9\]](#)[\[10\]](#)

## Experimental Protocols

### Synthesis of 2-Methyltetrahydrofuran-2-carbonitrile

A plausible synthetic route to **2-Methyltetrahydrofuran-2-carbonitrile** is via the reaction of 2-methyltetrahydrofuran with N-bromosuccinimide (NBS) to form 2-bromo-2-methyltetrahydrofuran, followed by nucleophilic substitution with a cyanide salt.

Materials:

- 2-Methyltetrahydrofuran
- N-Bromosuccinimide (NBS)
- AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (Radical Initiator)
- Carbon Tetrachloride (or a greener alternative solvent)
- Sodium Cyanide or Potassium Cyanide
- Dimethyl Sulfoxide (DMSO) or other suitable polar aprotic solvent
- Diethyl Ether

- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate

#### Procedure:

- **Bromination:** To a solution of 2-methyltetrahydrofuran in a suitable solvent, add NBS and a catalytic amount of a radical initiator. The reaction is typically carried out under reflux with stirring until completion, which can be monitored by TLC or GC.
- **Work-up:** After cooling, the succinimide byproduct is filtered off. The filtrate is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude 2-bromo-2-methyltetrahydrofuran is purified by distillation.
- **Cyanation:** The purified 2-bromo-2-methyltetrahydrofuran is dissolved in a polar aprotic solvent like DMSO. Sodium cyanide is added, and the mixture is heated with stirring. The reaction progress is monitored by TLC or GC.
- **Final Work-up and Purification:** Upon completion, the reaction mixture is cooled and partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the final product, **2-Methyltetrahydrofuran-2-carbonitrile**, is purified by vacuum distillation or column chromatography.

## Spectroscopic Characterization

#### NMR Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
- Samples are dissolved in a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ).

- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.<sup>[11]</sup>

#### IR Spectroscopy:

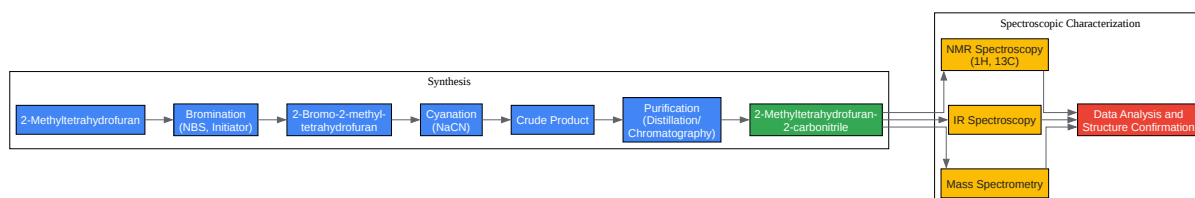
- IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- Liquid samples can be analyzed as a thin film between NaCl or KBr plates.

#### Mass Spectrometry:

- Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.
- The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).

## Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **2-Methyltetrahydrofuran-2-carbonitrile**.



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Caption: Synthesis and characterization workflow.

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